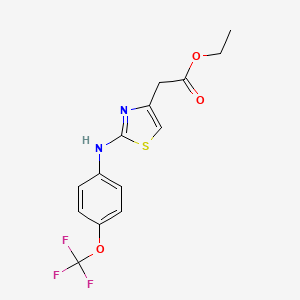

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate

Description

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate is a thiazole-derived compound featuring a trifluoromethoxy-substituted anilino group at the 4-position of the thiazole ring and an ethyl ester moiety at the 2-position.

Properties

IUPAC Name |

ethyl 2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3S/c1-2-21-12(20)7-10-8-23-13(19-10)18-9-3-5-11(6-4-9)22-14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINWZSAQKGSGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)aniline with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an organic solvent like methyl t-butyl ether at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring or thiazole moiety .

Scientific Research Applications

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Utilized in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group and thiazole ring play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound belongs to a class of thiazole esters with fluorinated aromatic substituents. Key analogs include:

Key Observations :

- Trifluoromethoxy vs.

- Thiazole vs. Triazine Cores : Thiazoles (5-membered rings) exhibit different conformational rigidity and π-π stacking capabilities compared to triazines (6-membered rings), impacting binding modes in biological targets .

Comparison with Analog :

Triazine derivatives (e.g., compound 4 in ) are synthesized via sequential nucleophilic substitutions on chloro-triazine intermediates, requiring reflux conditions and catalysts like DBU. Thiazole synthesis typically requires milder conditions, highlighting differences in reactivity between triazines and thiazoles.

Solubility and Stability:

- The –OCF₃ group increases hydrolytic stability relative to –CF₃ due to reduced electron-withdrawing effects .

Biological Activity

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate (CAS No. 306935-79-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 263.21 g/mol

- CAS Number : 306935-79-5

Structural Features

The compound features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethoxy group that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Activity Against | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| O4I2 (similar structure) | S. aureus | 0.008 |

| Thiazole Derivative A | S. pneumoniae | 0.03 |

The exact minimum inhibitory concentration (MIC) for this compound remains to be determined in specific assays.

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. This compound may similarly inhibit these targets, leading to bacterial cell death.

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of thiazole derivatives have shown that many exhibit low toxicity towards human cell lines while maintaining potent antimicrobial activity. For example, compounds tested against HepG2 liver cells demonstrated no significant toxicity at effective concentrations.

Study on Oct3/4 Induction

A related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2), was investigated for its ability to induce Oct3/4 expression in embryonic stem cells. This study highlighted the potential of thiazole derivatives in regenerative medicine by promoting pluripotency in somatic cells .

Comparative Analysis with Reference Drugs

In a comparative study, several thiazole derivatives were tested against standard antibiotics like ampicillin and streptomycin. The results indicated that some thiazole derivatives outperformed these reference drugs in terms of antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.